molecular formula C24H24N2OS B14718637 N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine CAS No. 6949-92-4

N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine

Cat. No.: B14718637
CAS No.: 6949-92-4
M. Wt: 388.5 g/mol
InChI Key: ONZPQLSPPCXUQE-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, its ability to intercalate into DNA and RNA structures can affect gene expression and protein synthesis .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine is unique due to its combination of quinoline and thiophene moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

6949-92-4

Molecular Formula

C24H24N2OS

Molecular Weight

388.5 g/mol

IUPAC Name

N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine

InChI

InChI=1S/C24H24N2OS/c1-26(2)16-17-27-24(23-13-8-18-28-23,20-10-4-3-5-11-20)22-15-14-19-9-6-7-12-21(19)25-22/h3-15,18H,16-17H2,1-2H3

InChI Key

ONZPQLSPPCXUQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3C=C2)C4=CC=CS4

Origin of Product

United States

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